molecular formula C15H14BrCl B8567938 2-(4-Ethylbenzyl)-4-bromo-1-chlorobenzene

2-(4-Ethylbenzyl)-4-bromo-1-chlorobenzene

Cat. No.: B8567938
M. Wt: 309.63 g/mol
InChI Key: ZOECEJDDYZQJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylbenzyl)-4-bromo-1-chlorobenzene is a useful research compound. Its molecular formula is C15H14BrCl and its molecular weight is 309.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14BrCl

Molecular Weight

309.63 g/mol

IUPAC Name

4-bromo-1-chloro-2-[(4-ethylphenyl)methyl]benzene

InChI

InChI=1S/C15H14BrCl/c1-2-11-3-5-12(6-4-11)9-13-10-14(16)7-8-15(13)17/h3-8,10H,2,9H2,1H3

InChI Key

ZOECEJDDYZQJEZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Synthesis was performed by a similar method as in Preparation Example 14 using 5-bromo-2-chlorobenzoic acid and ethylbenzene.
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Synthesis routes and methods II

Procedure details

To a stirred solution of Et3SiH (400 g, 3.45 mol) and (5-bromo-2-chlorophenyl)(4-ethylphenyl)methanone (534 g, 1.65 mol) containing ˜7% of the isomeric ketone in 300 mL of the TFA at 30° C. was added CF3SO3H (1.5 g, 0.01 mol). Within minutes the temperature increased causing the solution to reflux violently. Caution: this moderate exotherm requires cooling with an external ice bath. After 1 hr, HPLC revealed the reaction to be 90% complete. After addition of an additional Et3SiH (20 g) and heating overnight at 70° C., the reaction was >95% complete by HPLC analysis. Upon cooling, the volatiles were removed by bulb to bulb distillation at reduced pressure. The resultant ˜1 L of the light gray oil was poured into 1 L of H2O. The mixture was extracted three times with hexane, the combined organic layers were washed three times with H2O, twice with aq Na2CO3 and twice with brine before drying over Na2SO4. After concentration using a rotary evaporator, ˜1 L of clear light amber oil remained. This material was further concentrated, the (Et3Si)2O (450 mL) was removed by distillation until the distillation head temperature reached 75° C., and the residue was allowed to cool. 1HNMR analysis of the residue revealed it to contain an ˜8:1 mixture of diarylmethane to (Et3Si)2O. Crystallization of this mixture was achieved by pouring the product into vigorously stirred cold (10° C.) mixture of 85% EtOH:H2O (1.2 L). After stirring for several hours, the crystals were collected by filtration, washed with cold 1:1 EtOH/H2O and dried under vacuum. The 4-bromo-1-chloro-2-(4-ethylbenzyl)benzene (500 g), was obtained as a low melting solid containing ˜1% (Et3Si)2O, and was used without further purification.
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400 g
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534 g
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300 mL
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20 g
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1.5 g
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